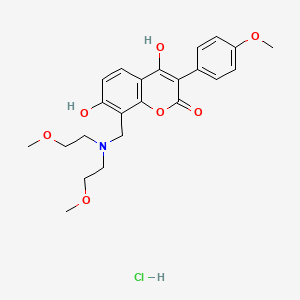

8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride

Description

Properties

IUPAC Name |

8-[[bis(2-methoxyethyl)amino]methyl]-4,7-dihydroxy-3-(4-methoxyphenyl)chromen-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO7.ClH/c1-28-12-10-24(11-13-29-2)14-18-19(25)9-8-17-21(26)20(23(27)31-22(17)18)15-4-6-16(30-3)7-5-15;/h4-9,25-26H,10-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYWBYDYCATQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=O)C(=C2O)C3=CC=C(C=C3)OC)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClNO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.

Attachment of the bis(2-methoxyethyl)amino group: This can be done through nucleophilic substitution reactions.

Hydroxylation: Introduction of hydroxyl groups at specific positions on the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

Antioxidant Activity

Coumarin derivatives are known for their antioxidant properties. Research indicates that compounds similar to 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been observed to exhibit anti-inflammatory properties. Coumarins generally inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are implicated in inflammatory processes. This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Potential

Studies have demonstrated that coumarin derivatives possess anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. Specifically, the structural modifications present in this compound may enhance its efficacy against various cancer types through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cancer progression .

Antimicrobial Properties

Research has indicated that certain coumarin derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes within the microorganisms .

Case Studies

Mechanism of Action

The mechanism by which 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:

Binding to enzymes: Inhibiting or activating their activity.

Interacting with receptors: Modulating signal transduction pathways.

Altering cellular processes: Such as gene expression or protein synthesis.

Comparison with Similar Compounds

Structural Insights :

- Substituent Diversity: The target compound’s bis(2-methoxyethyl)aminomethyl group at position 8 distinguishes it from analogs like 11a (thiomorpholinomethyl) and the triazolylmethyl derivative in . This substitution likely enhances solubility due to the hydrophilic methoxyethyl chains .

Pharmacological Implications (Hypothetical)

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structurally related coumarins:

Analytical Data :

- HRMS : Expected [M+H]⁺ peak at m/z 482.93 (theoretical). Discrepancies in HRMS data for 11a (observed 399.1679 vs. calculated 399.1920) highlight the importance of rigorous mass spectrometry validation .

- Crystallography : Software like SHELXL () and WinGX () are essential for resolving bond angles and torsional strain in poly-substituted coumarins.

Biological Activity

The compound 8-((bis(2-methoxyethyl)amino)methyl)-4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one hydrochloride , also known as a derivative of chromen-2-one, has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C23H27NO7

- Molecular Weight : 429.46 g/mol

- CAS Number : 929835-09-6

The biological activity of the compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Antioxidant Activity : The hydroxyl groups present in the chromenone structure contribute to its ability to scavenge free radicals, thereby exerting antioxidant effects. This property is crucial in preventing oxidative stress-related cellular damage.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation and survival.

Therapeutic Applications

- Anticancer Activity : Research indicates that derivatives of chromenones exhibit cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting the growth of breast and prostate cancer cells through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted in several studies, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Effects : Some studies have indicated that the compound may protect neuronal cells from damage due to oxidative stress, making it a candidate for neurodegenerative disease therapies.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : A study published in MDPI highlighted that chromenone derivatives can induce apoptosis in breast cancer cells by activating caspase pathways. The study reported a significant decrease in cell viability at concentrations above 10 µM .

- Inflammation Modulation : Research indicated that the compound could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory effects .

- Neuroprotection : A recent investigation demonstrated that the compound could prevent neuronal cell death induced by oxidative stress in rat models, with a notable reduction in reactive oxygen species (ROS) levels .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound?

Synthesis typically involves multi-step organic reactions, including functional group protection/deprotection and selective alkylation. A fractional factorial Design of Experiments (DoE) can optimize reaction conditions (e.g., temperature, solvent ratio) to minimize trial-and-error approaches . Purification may require gradient elution via reverse-phase HPLC, validated by LC-MS and NMR to confirm purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Combined spectroscopic techniques are essential:

- NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity of the bis(2-methoxyethyl)amino and chromen-2-one groups.

- FT-IR to identify hydroxyl and carbonyl stretching frequencies.

- X-ray crystallography (if crystalline) to resolve bond angles and confirm stereochemistry, as seen in analogous chromenone derivatives .

Q. What experimental strategies assess solubility and stability under varying pH and temperature conditions?

- Solubility : Use shake-flask methods with UV-Vis spectroscopy to quantify solubility in polar (e.g., DMSO, water) and non-polar solvents.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products. Buffered solutions (pH 1.2–7.4) can simulate physiological conditions .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms and intermediate states?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311++G** level) map potential energy surfaces for key steps like amine alkylation. Transition state analysis identifies rate-limiting steps, while Molecular Dynamics (MD) simulations predict solvent effects . Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate mechanisms .

Q. How should researchers address contradictions between experimental and computational data?

- Case Example : Discrepancies in predicted vs. observed reaction yields may arise from unaccounted solvent interactions or side reactions. Use sensitivity analysis in DoE to identify critical variables, then refine computational models (e.g., include explicit solvent molecules in MD simulations) .

- Feedback Loops : Integrate high-throughput experimental data into machine learning algorithms to iteratively improve model accuracy .

Q. What advanced statistical methods optimize large-scale synthesis or formulation?

Q. What strategies are effective for profiling bioactivity and selectivity in vitro?

- Targeted Assays : Screen against kinase or GPCR panels due to structural similarity to known chromenone-based inhibitors. Use fluorescence polarization for binding affinity measurements .

- Off-Target Profiling : Employ proteome-wide affinity chromatography coupled with LC-MS/MS to assess selectivity .

Q. How can degradation pathways be mapped under oxidative or photolytic stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.